2-Amino-1-hydroxyoctan-3-one;hydrochloride

Sphingolipid metabolism Biochemical reagent Physicochemical characterization

Researchers studying sphingolipid biology need short-chain analogs with defined chain lengths for controlled membrane permeability studies, yet sourcing high-purity C8 sphingoid bases is challenging. This compound addresses that gap. • ≥98% purity; truncated C8 chain (~2-3 logP units lower than C18) alters solubility, membrane permeability & trafficking kinetics • Recognized by engineered SPT variants (R378K/Y73N, kcat = 0.44 s⁻¹) for enzymatic sphingolipid library synthesis • Suitable as LC-MS/MS internal standard (MW 195.69 g/mol) Full QC documentation. Consistent batch quality.

Molecular Formula C8H17NO2 ? HCl
Molecular Weight 195.7
CAS No. 1824382-78-6
Cat. No. B593903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-hydroxyoctan-3-one;hydrochloride
CAS1824382-78-6
Synonyms2-amino-1-hydroxy-3-octanone, monohydrochloride
Molecular FormulaC8H17NO2 ? HCl
Molecular Weight195.7
Structural Identifiers
SMILESCCCCCC(=O)C(CO)N.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-2-3-4-5-8(11)7(9)6-10;/h7,10H,2-6,9H2,1H3;1H
InChIKeyNWFWOIYZQVEYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePhysical solid

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-hydroxyoctan-3-one Hydrochloride – Short-Chain 3-Keto Sphinganine Analog


2-Amino-1-hydroxyoctan-3-one hydrochloride (CAS 1824382-78-6), also known as 3-keto-C8-dihydrosphingosine hydrochloride or 3-keto sphinganine (d8:0) hydrochloride, is a synthetic short-chain sphingoid base analog with a C8 alkyl chain, in contrast to the endogenous C18 chain length of 3-keto sphinganine (d18:0) . As a 3-keto sphinganine derivative, it serves as a biochemical tool for investigating sphingolipid biosynthesis, trafficking, and metabolic regulation, particularly in contexts where truncated chain-length analogs are required for enhanced membrane permeability or distinct enzyme-substrate interactions .

Workflow
Sphingolipid biosynthesis, trafficking, and metabolic regulation studies
Selection
C8 truncated chain for membrane permeability research and enzyme-substrate specificity
Use Context
DMSO-soluble tool for cell-based assays without organic solvent interference

Why Substitution of 2-Amino-1-hydroxyoctan-3-one Hydrochloride Fails


The specific C8 chain length of 2-amino-1-hydroxyoctan-3-one hydrochloride fundamentally alters its physicochemical and biological behavior compared to longer-chain 3-keto sphinganine analogs. The truncated alkyl chain reduces hydrophobicity (predicted logP values for C8 analogs are approximately 2–3 units lower than C18 counterparts ), leading to distinct solubility profiles, membrane permeability, and intracellular trafficking kinetics [1]. Additionally, the short-chain structure enables preferential recognition by engineered serine palmitoyltransferase (SPT) variants, offering a unique biocatalytic entry point for the synthesis of custom sphingolipid libraries that cannot be efficiently accessed using the native C18 substrate [2]. These properties render the compound non-interchangeable with longer-chain 3-keto sphinganine analogs in assays requiring precise control over lipid bilayer dynamics, cellular uptake, or enzymatic substrate specificity.

Chain-length physicochemical shift
C8 vs C18 chain reduces hydrophobicity, altering solubility and membrane partitioning; DMSO-soluble profile may not translate to longer-chain analogs.
Enzyme substrate specificity
Engineered SPT variants accept C8-CoA, while wild-type SPT requires C14–C18; biocatalytic access is not available for native long-chain substrates.
Assay-system mismatch
Lipid bilayer dynamics, cellular uptake kinetics, and metabolic conversion rates can shift with chain length; direct replacement may require revalidation.

Differentiation from Closest Analogs


Chain-Length-Dependent Solubility vs. C18 Analog

2-Amino-1-hydroxyoctan-3-one hydrochloride (C8) exhibits a significantly lower molecular weight and reduced lipophilicity compared to the endogenous C18 3-keto sphinganine analog, translating to markedly different solubility behavior. Specifically, the C8 compound is reported as soluble in DMSO , whereas the C18 analog (3-keto sphinganine d18:0 hydrochloride) is soluble only in organic solvents such as chloroform, ethanol, and methanol . This solubility distinction enables the C8 analog to be prepared as stock solutions in DMSO for direct use in cell-based assays without the need for organic solvent carriers that may confound biological readouts.

Solubility vs C18 analog
Data to verify
C8 analog: soluble in DMSO; C18 analog: only in chloroform, ethanol, methanol
DMSO solubility supports cell-based assay design
Vendor-reported solubility; independent validation recommended
Sphingolipid metabolism Biochemical reagent Physicochemical characterization

SPT Mutant Conversion for C8 Substrate

The short C8 chain of 2-amino-1-hydroxyoctan-3-one makes it a preferred substrate for engineered serine palmitoyltransferase (SPT) variants, enabling preparative-scale synthesis of short-chain 3-keto-dihydrosphingosine analogs that are inaccessible with wild-type SPT. The SPT double mutant R378K/Y73N from Sphingomonas paucimobilis exhibits a catalytic efficiency (kcat) of 0.44 s⁻¹ for n-C8-CoA, whereas wild-type SPT shows negligible activity with acyl chains shorter than C14 [1]. This engineered system was used to produce 3-keto-C8-dihydrosphingosine on a preparative scale, demonstrating a unique synthetic route to the compound that is not available for longer-chain analogs requiring harsher chemical synthesis [1].

SPT mutant catalytic efficiency
Head-to-head
kcat = 0.44 s⁻¹ for n-C8-CoA with R378K/Y73N mutant; wild-type SPT: undetectable activity
Reported enzyme engineering enables C8 substrate synthesis
In vitro assay, pH 7.4, 37°C; preparative-scale demonstrated
Biocatalysis Enzyme engineering Sphingolipid synthesis

High Purity for Metabolic Tracing Applications

High-purity 2-amino-1-hydroxyoctan-3-one hydrochloride (≥98%) is essential for quantitative sphingolipid metabolic flux studies, as impurities can confound LC-MS/MS analysis or introduce off-target biological effects. Vendor specifications indicate a minimum purity of ≥98% for the hydrochloride salt , comparable to the purity standards for the C18 analog (≥98%) . While the purity level itself is not unique, the combination of high purity and the distinct C8 chain length provides a well-defined, homogeneous tool for metabolic labeling experiments where chain-length specificity is critical.

Purity for metabolic tracing
Data to verify
≥98% (HPLC), equivalent to C18 analog purity benchmark
High purity supports reproducible metabolic flux studies
Vendor CoA; confirm purity retention under storage
Quality control Analytical chemistry Metabolic tracing

Research Applications


Enzymatic Synthesis of Short-Chain Sphingolipid Libraries

Leveraging the superior activity of engineered SPT variants (e.g., R378K/Y73N) toward C8-CoA substrates (kcat = 0.44 s⁻¹), 2-amino-1-hydroxyoctan-3-one can be synthesized enzymatically and subsequently diversified into C8 ceramides, sphingomyelins, and glycosphingolipids [1]. This approach enables the creation of focused sphingolipid libraries with defined short-chain moieties for structure-activity relationship (SAR) studies.

Chain-Length-Dependent Membrane Permeability and Trafficking

The truncated C8 alkyl chain confers distinct membrane interaction properties compared to endogenous C18 sphingoid bases. Researchers can use 2-amino-1-hydroxyoctan-3-one hydrochloride as a tracer to quantify cellular uptake kinetics, intracellular compartmentalization, and metabolic conversion rates via LC-MS/MS, providing insight into the role of chain length in sphingolipid biology [2].

Positive Control for Autophagy and Dihydrosphingolipid Assays

The C18 analog 3-ketosphinganine (KSa) is known to induce autophagy and elevate dihydrosphingolipid levels in cancer cells [3]. While direct data for the C8 analog are limited, class-level inference suggests that 2-amino-1-hydroxyoctan-3-one may serve as a metabolically distinct, short-chain control in comparative autophagy induction studies, enabling dissection of chain-length effects on these cellular processes.

LC-MS/MS Calibration Standard for Sphingoid Bases

Due to its high purity (≥98%) and well-defined molecular weight (195.69 g/mol), the compound is suitable as an internal standard or calibration reference for targeted lipidomics workflows aiming to quantify C8–C12 sphingoid base analogs in biological matrices .

Application
Selection Property
Validation Focus
Short-chain sphingolipid library synthesis
Engineered SPT substrate specificity
Biocatalytic production scalability
Membrane permeability & trafficking studies
C8 chain-length membrane dynamics
Cellular uptake and compartmentalization assays
Autophagy comparative studies
Short-chain sphingoid base for comparative profiling
Dihydrosphingolipid accumulation endpoints
Targeted lipidomics calibration
High-purity C8 sphingoid base standard
LC-MS/MS method calibration for short-chain analogs

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